Cytidine 5'-triphosphate, disodium salt hydrate

Descripción

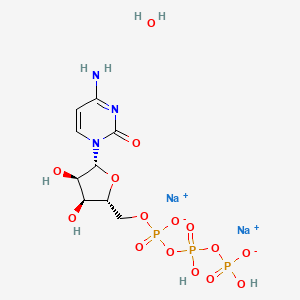

Cytidine 5’-triphosphate, disodium salt hydrate is a nucleoside triphosphate that plays a crucial role in various biological processes. It is composed of cytidine, a nucleoside, and three phosphate groups. This compound is essential for the synthesis of RNA and DNA and is involved in numerous metabolic pathways .

Propiedades

Fórmula molecular |

C9H16N3Na2O15P3 |

|---|---|

Peso molecular |

545.14 g/mol |

Nombre IUPAC |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

Clave InChI |

IJMSOWKYYIROGP-LLWADOMFSA-L |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate, disodium salt hydrate can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine triphosphate to cytidine triphosphate in the presence of ammonia . The chemical synthesis involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate .

Industrial Production Methods

Industrial production of cytidine 5’-triphosphate, disodium salt hydrate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to high yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Cytidine 5’-triphosphate, disodium salt hydrate undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form higher-order phosphates.

Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and inorganic phosphate.

Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride, pyrophosphate, and various enzymes such as cytidine triphosphate synthetase . The reactions typically occur under mild conditions, such as neutral pH and ambient temperature.

Major Products Formed

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various phosphorylated derivatives .

Aplicaciones Científicas De Investigación

Cytidine-5'-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring that occurs in RNA and is similar to adenosine triphosphate as a high-energy molecule . It is involved in various biological processes, including RNA synthesis, cellular signaling, and metabolic pathways.

Applications

- Biochemical Research Cytidine-5'-triphosphate disodium salt is a crucial nucleotide involved in various biological processes.

- Pharmaceutical Development It acts as an agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in various signaling pathways.

- Genetic Engineering CTP serves as a substrate for RNA polymerases during the transcription process and is essential for synthesizing RNA from DNA templates, contributing to gene expression and regulation.

- Cellular Signaling CTP influences cellular responses such as inflammation, pain perception, and neurotransmission.

Scientific Research Applications

- Chemistry It is used in the synthesis of RNA and as a coenzyme in various biochemical reactions.

- Biology It plays a role in pyrimidine biosynthesis and acts as a high-energy molecule in cellular processes.

- Medicine It is involved in the synthesis of phospholipids, which are essential components of cell membranes.

- Industry It is used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent .

Biological Functions

- Role in RNA Synthesis CTP serves as a substrate for RNA polymerases during the transcription process and is essential for the synthesis of RNA from DNA templates, contributing to gene expression and regulation.

- Cellular Signaling CTP acts as an agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in various signaling pathways. Activation of these receptors by CTP influences cellular responses such as inflammation, pain perception, and neurotransmission .

- Metabolic Pathways CTP participates in several metabolic processes, including nucleotide metabolism and energy transfer. It contributes to the synthesis of phospholipids and plays a role in cellular energy homeostasis by participating in the regeneration of ATP from ADP.

Mecanismo De Acción

Cytidine 5’-triphosphate, disodium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in nucleotide synthesis and metabolism. It is a key component in the synthesis of RNA and DNA and plays a role in the regulation of metabolic pathways. The compound interacts with enzymes such as cytidine triphosphate synthetase and RNA polymerase, facilitating the formation of RNA and DNA .

Comparación Con Compuestos Similares

Similar Compounds

Uridine 5’-triphosphate: Similar in structure but contains uridine instead of cytidine.

Adenosine 5’-triphosphate: Contains adenosine instead of cytidine and is involved in energy transfer.

Guanosine 5’-triphosphate: Contains guanosine and is involved in protein synthesis and signal transduction.

Uniqueness

Cytidine 5’-triphosphate, disodium salt hydrate is unique due to its specific role in RNA synthesis and its involvement in the regulation of metabolic pathways. Unlike other nucleoside triphosphates, it is specifically required for the synthesis of cytidine-containing nucleotides and phospholipids .

Actividad Biológica

Cytidine 5'-triphosphate (CTP), disodium salt hydrate is a pivotal nucleotide involved in various biological processes, particularly in RNA synthesis and cellular signaling. This article delves into its biological activities, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₃Na₂O₁₆P₃

- Molecular Weight : Approximately 563.15 g/mol

- Appearance : White crystalline powder

- Solubility : Highly soluble in water (~200 g/L at 20°C)

Biological Activities

Cytidine 5'-triphosphate exhibits several critical biological activities:

- Energy Metabolism : CTP serves as an energy donor in various biochemical reactions, playing a significant role in cellular metabolism and energy transfer.

- RNA Synthesis : CTP is essential for RNA polymerases during the synthesis of RNA, contributing to gene expression and regulation .

- Signal Transduction : It acts as a ligand for P2X purinergic receptors, influencing cellular signaling pathways .

- Phospholipid Synthesis : CTP participates in the synthesis of phosphatidylcholine through the action of CTP:phosphocholine cytidylyltransferases, which is crucial for cell membrane integrity and function .

CTP's biological functions are mediated through its interaction with various proteins and receptors:

- P2X Receptors : CTP acts as an agonist for P2X purinergic receptors, which are ion channels that mediate fast synaptic transmission in the nervous system . This interaction is crucial for neurotransmission and can influence pain pathways.

- RNA Polymerases : As a substrate for RNA polymerases, CTP is incorporated into RNA strands during transcription, thereby facilitating protein synthesis .

Comparative Analysis with Other Nucleotides

The following table compares CTP with other nucleotides regarding their unique features and roles:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cytidine 5'-triphosphate (CTP) | C₉H₁₈N₃Na₂O₁₆P₃ | Key role in RNA synthesis; interacts with P2X receptors. |

| Adenosine 5'-triphosphate (ATP) | C₁₀H₁₂N₅O₁₃P₃ | Major energy carrier; involved in ATP synthesis. |

| Guanosine 5'-triphosphate (GTP) | C₁₀H₁₂N₅O₁₄P₃ | Critical for protein synthesis and signal transduction. |

| Uridine 5'-triphosphate (UTP) | C₉H₁₁N₂O₁₅P₃ | Important for RNA synthesis; involved in carbohydrate metabolism. |

Case Studies and Research Findings

- CTP in Cancer Research :

- CTP's Role in Immunology :

- Neurotransmission Studies :

Q & A

Q. What are the recommended storage conditions for CTP to ensure stability during experimental use?

CTP should be stored at -20°C in airtight, desiccated containers to prevent hydrolysis and degradation. Aliquot the compound to minimize freeze-thaw cycles, which can reduce activity. Desiccants should be used to control moisture, as hydration state impacts molarity calculations .

Q. How can researchers accurately quantify CTP in solution?

Quantification methods include:

- HPLC : Utilize reverse-phase chromatography with UV detection at 260–280 nm, optimized for nucleotide separation .

- Ion chromatography coupled with high-resolution mass spectrometry (IC-HRMS) : Effective for phosphorus speciation and detecting nucleotide triphosphates in complex mixtures .

- UV spectrophotometry : Measure absorbance at 271 nm (CTP’s λmax) and calculate concentration using the Beer-Lambert law (ε ≈ 9,000 M⁻¹cm⁻¹).

Q. What parameters are critical when using CTP as a substrate in RNA polymerase assays?

Optimize:

- Mg²⁺ concentration (typically 5–10 mM) to stabilize the enzyme-substrate complex.

- pH (7.5–8.5) to maintain RNA polymerase activity.

- CTP concentration (0.1–2 mM), validated via kinetic curves to avoid substrate inhibition.

- Include controls (e.g., ATP, GTP, UTP) to assess specificity .

Q. How is purity assessed for CTP prior to sensitive assays?

Q. What safety protocols apply when handling CTP?

Follow SDS guidelines: wear gloves, avoid inhalation, and store at recommended temperatures. While CTP is not classified as hazardous, standard lab practices (e.g., working in a fume hood) apply .

Advanced Research Questions

Q. How can isotopic labeling of CTP track nucleotide incorporation into RNA during metabolic flux studies?

Use ¹³C- or ³²P-labeled CTP in cell cultures or in vitro transcription assays. Post-incubation, extract RNA and analyze via:

Q. How does hydration state affect molarity calculations for CTP solutions?

Hydrated CTP (e.g., dihydrate) requires adjustment of molecular weight (MW) for solution preparation. For example:

Q. How can sodium counterions in CTP influence ion-sensitive enzymatic assays?

High Na⁺ concentrations may inhibit Mg²⁺-dependent enzymes (e.g., DNA polymerases). Mitigate by:

Q. How to resolve discrepancies in enzyme kinetics when CTP is a variable substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.